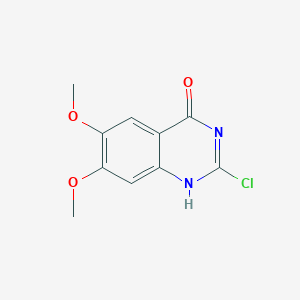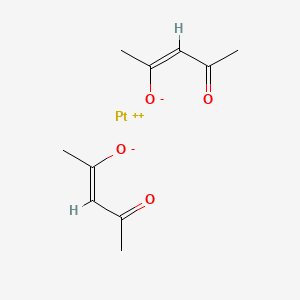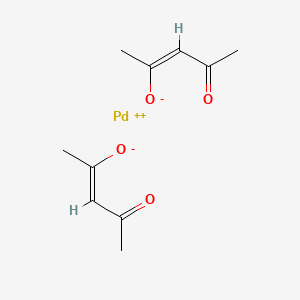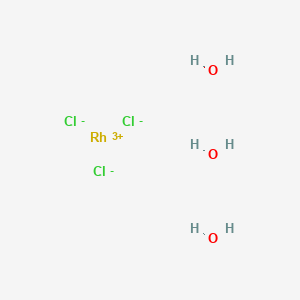
Sulfachloropyridazine (sodium)
Descripción general
Descripción
Sulfachloropyridazine sodium is a sulfonamide antimicrobial compound used primarily in veterinary medicine. It is effective against a variety of bacterial infections, particularly in poultry farming, cattle, and swine . The compound is known for its ability to treat urinary tract infections and other bacterial diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sulfachloropyridazine sodium involves the reaction of sulfanilic amide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is carried out under controlled temperature conditions to facilitate condensation . After the reaction, the product is extracted with water, and the pH is adjusted. The crude product is then refined using sodium hydroxide, followed by concentration under reduced pressure and crystallization .
Industrial Production Methods
In industrial settings, the production of sulfachloropyridazine sodium follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is typically stored in well-closed, light-resistant containers to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Sulfachloropyridazine sodium undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: The sulfonamide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Diatomite-modified iron(III) oxide as a catalyst, ozone as the oxidizing agent.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, typically resulting in modified sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Sulfachloropyridazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Applied in veterinary medicine to treat bacterial infections in livestock.
Mecanismo De Acción
Sulfachloropyridazine sodium exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, which is crucial for folate synthesis. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Comparison
Sulfachloropyridazine sodium is unique due to its specific structure, which includes a chloropyridazine moiety. This structural feature enhances its antimicrobial activity and spectrum compared to other sulfonamides . Additionally, its effectiveness in veterinary applications, particularly in poultry farming, sets it apart from other similar compounds .
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICSYIVYSEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


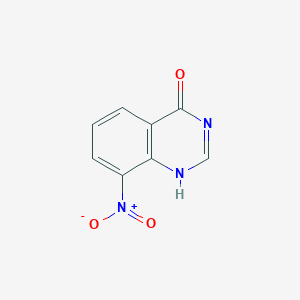
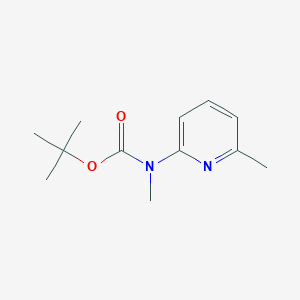
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7818895.png)
